5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Description
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-14-4-1-3-13(11-14)12-25-19(26)17-18(16(23-25)15-5-2-8-28-15)29-20(22-17)24-6-9-27-10-7-24/h1-5,8,11H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDLZVBVNVYKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the fluorobenzyl and furan derivatives, which are then subjected to cyclization reactions to form the thiazolopyridazinone core. Common reagents used in these reactions include halogenating agents, cyclization catalysts, and various solvents to facilitate the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is used in the development of advanced materials and chemical products. Its unique properties make it suitable for use in coatings, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s ability to bind to these targets and modulate their activity can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Structural Analogues of Thiazolo[4,5-d]pyridazinones
The following table compares substituents, molecular features, and reported activities of analogous compounds:
Key Observations:
Substituent Diversity: The 3-fluorobenzyl group in the target compound distinguishes it from phenyl or difluorophenyl analogs (e.g., 10c in , 5-(2,4-difluorophenyl) in ). Fluorine atoms enhance metabolic stability and binding affinity in medicinal chemistry.
Biological Activity Trends: Morpholine-containing derivatives (e.g., 10c ) are often synthesized for solubility optimization, whereas phenyl groups (e.g., 2-phenyl in ) may prioritize lipophilicity. Isoxazolo[4,5-d]pyridazinones demonstrate that minor core heterocycle changes (isoxazole vs.
Receptor Targeting: Vipadenant’s adenosine receptor antagonism implies that furan-substituted heterocycles may interact with purinergic receptors. The target compound’s furan-2-yl group could align with similar mechanisms.
Activité Biologique
The compound 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₃F₁N₄O₂S
- Molecular Weight : 320.35 g/mol
- CAS Number : Not available
The presence of the furan and thiazole rings, along with the morpholine moiety, contributes to its unique biological properties. The fluorobenzyl substitution enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and function.
- Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially influencing mood regulation and pain perception.
Anticancer Activity
Research has shown that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as U937 (human histocytic lymphoma) with varying degrees of efficacy based on structural modifications.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one | TBD | TBD |
| Thiazolo[4,5-d]pyridazin derivative | 15 | U937 |
| Another derivative | 25 | MCF-7 |
Neuropharmacological Effects
Similar compounds have been reported to exhibit neuropharmacological effects by acting as selective inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters:
- Selectivity for MAO-B : Compounds structurally related to the target compound showed IC₅₀ values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition, indicating potential for treating neurodegenerative disorders like Alzheimer's disease.
Case Studies and Research Findings
-
Study on Structure-Activity Relationships (SAR) :
- A comprehensive SAR study indicated that modifications to the furan and thiazole rings significantly impacted the biological activity of derivatives. For instance, the introduction of electron-withdrawing groups enhanced anticancer activity.
- The study highlighted that compounds with specific substitutions exhibited improved selectivity for cancer cell lines over healthy cells.
-
Cytotoxicity Assessment :
- Cytotoxic effects were evaluated using various cell lines. Preliminary results suggested that while some derivatives exhibited significant cytotoxicity at higher concentrations, others demonstrated selectivity towards cancerous cells with minimal effects on normal cells.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Key for identifying substituent positions. For instance, the furan-2-yl group’s protons (δ 6.3–7.4 ppm) and the morpholino group’s methylene signals (δ 3.5–3.8 ppm) must be resolved.
- HRMS : To verify the molecular formula (e.g., expected [M+H]+ ion for C20H18FN3O3S).
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100 cm⁻¹).
- X-ray Crystallography : Optional but definitive for resolving ambiguities in regiochemistry, especially if NMR data overlap (e.g., distinguishing fluorobenzyl vs. furyl environments) .
Advanced Question: How can researchers resolve contradictions in reported solubility data for structurally similar thiazolo-pyridazine derivatives?
Methodological Answer :
Contradictions often arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) affect solubility. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Solvent Systems : Test solubility in DMSO (common for biological assays) vs. chloroform (for NMR). For example, highlights fluorinated benzoic acid derivatives requiring pH-adjusted buffers for dissolution.
- Experimental Documentation : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent purity, temperature, and agitation time. Compare results with structurally analogous compounds (e.g., benzodiazepines in ) to identify trends .
Advanced Question: What mechanistic insights explain side reactions during the furan-2-yl coupling step?
Methodological Answer :
Common side reactions include:
- Homocoupling : Pd catalysts can promote undesired dimerization of the furan-2-yl boronic acid. Mitigate by optimizing Pd loading (e.g., 2–5 mol% Pd(PPh3)4) and adding ligands (e.g., SPhos) to enhance selectivity.
- Protodeboronation : Acidic or aqueous conditions degrade boronic acids. Use anhydrous solvents (e.g., THF) and degas reagents to minimize this.
- Byproduct Analysis : LC-MS or TLC monitoring () helps identify intermediates. For example, ’s thiazolo-pyrimidine synthesis avoided side products by controlling stoichiometry and reaction time .
Basic Question: What safety precautions are recommended for handling this compound?
Q. Methodological Answer :
- Toxicity Screening : Assume acute toxicity (LD50 unknown) based on structurally related triazolo-pyrimidines (). Use fume hoods and PPE (gloves, lab coats).
- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation (similar to fluorinated intermediates in ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes unless stability data confirm compatibility .
Advanced Question: How can computational modeling predict the biological activity of this compound?
Q. Methodological Answer :
- Target Docking : Use molecular docking (e.g., AutoDock Vina) to simulate binding to kinase or GPCR targets, leveraging structural analogs (e.g., benzodiazepines in ).
- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from similar thiazolo derivatives.
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability. For fluorinated compounds, prioritize CYP450 interaction checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
